2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 449155-48-0
Cat. No.: VC4350752
Molecular Formula: C20H25NO3
Molecular Weight: 327.424
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 449155-48-0 |
|---|---|
| Molecular Formula | C20H25NO3 |
| Molecular Weight | 327.424 |
| IUPAC Name | 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H25NO3/c1-14-10-11-18(23-5)16(12-14)21-19(22)13-24-17-9-7-6-8-15(17)20(2,3)4/h6-12H,13H2,1-5H3,(H,21,22) |
| Standard InChI Key | GYBSQSPXQVYHHF-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=CC=C2C(C)(C)C |
Introduction
Synthesis and Preparation
The synthesis of 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves condensation reactions between appropriate precursors. For instance, the reaction might involve a phenoxy derivative and an amine precursor in the presence of suitable catalysts or reagents.
Synthesis Steps:
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Preparation of Precursors: Synthesize or obtain the necessary phenoxy and amine precursors.
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Condensation Reaction: Combine the precursors in a suitable solvent with a catalyst to form the desired compound.
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Purification: Use techniques like chromatography to purify the final product.
Potential Applications and Biological Activity
While specific biological activity data for 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is scarce, compounds with similar structures have shown potential in various fields:
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Pharmaceuticals: Acetamides are explored for their anti-inflammatory, antimicrobial, and anticancer properties.
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Agrochemicals: Derivatives of acetamides are used as herbicides or insecticides due to their ability to interact with biological targets.
Research Findings and Future Directions
Given the limited availability of specific research findings on 2-(2-tert-butylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, future studies could focus on:
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In Vitro and In Vivo Testing: Evaluate its biological activity using cell-based assays and animal models.
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Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its activity or reduce potential toxicity.
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